Ethyl 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate
Overview
Description
The compound “Ethyl 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate” is a complex organic compound. It likely contains a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms) and a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom). The exact structure and properties of this compound would depend on the specific arrangement of these rings and the associated ethyl and carboxylate groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. These could include properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds Ethyl 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate has been utilized in the synthesis of new heterocyclic compounds. For instance, it has been involved in the efficient synthesis of ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation processes. This methodology is significant for preparing N-fused heterocyclic products in good to excellent yields, highlighting its role in innovative chemical syntheses (Ghaedi et al., 2015).
Precursor in Cross-Coupling Reactions This compound has been employed as a precursor in Sonogashira-type cross-coupling reactions. Such reactions yield various alkynyl-4-(ethoxycarbonyl)pyrazoles, which can be cyclized into different condensed pyrazoles. This demonstrates its versatility in complex organic synthesis processes, contributing to the development of novel chemical entities (Arbačiauskienė et al., 2011).
Development of Anticancer Agents this compound has shown potential in the field of medicinal chemistry, particularly in the synthesis of compounds with anticancer activity. It has been used to create ethyl 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(pyridin-3-yl)cyclohex-3-enecarboxylates and related derivatives, which exhibited promising topoisomerase IIα inhibitory activity and cytotoxicity against various cancer cell lines (Alam et al., 2016).
Application in Antimicrobial Research Research indicates that derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. Compounds like 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone, synthesized from this compound, have shown significant antimicrobial activity, suggesting its utility in developing new antimicrobial agents (Hafez et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 1-pyridin-3-ylpyrazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)9-6-13-14(8-9)10-4-3-5-12-7-10/h3-8H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSHJGDGVAEYCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501186290 | |
Record name | 1H-Pyrazole-4-carboxylic acid, 1-(3-pyridinyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501186290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
741717-60-2 | |
Record name | 1H-Pyrazole-4-carboxylic acid, 1-(3-pyridinyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=741717-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-4-carboxylic acid, 1-(3-pyridinyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501186290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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